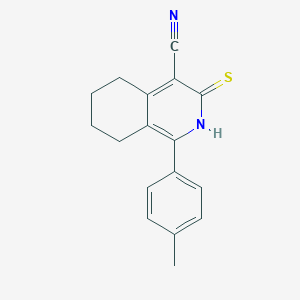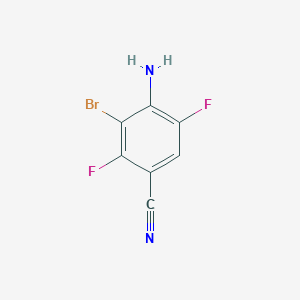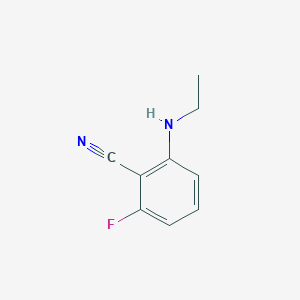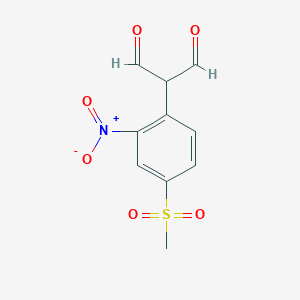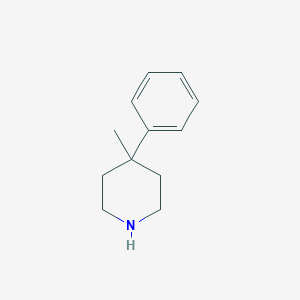
4-Methyl-4-phenylpiperidine
Übersicht
Beschreibung
4-Methyl-4-phenylpiperidine is a chemical compound with the CAS Number: 160132-91-2 . It has a molecular weight of 175.27 . It is a liquid at room temperature .
Synthesis Analysis
Piperidones, which include 4-Methyl-4-phenylpiperidine, are of particular interest due to their unique biochemical properties. They serve as precursors to the piperidine ring, which is a ubiquitous moiety in many alkaloid natural products and drug candidates . Various catalysts have been employed in the synthesis of piperidones .Molecular Structure Analysis
The InChI code for 4-Methyl-4-phenylpiperidine is 1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 .Chemical Reactions Analysis
Piperidines, including 4-Methyl-4-phenylpiperidine, are among the most important synthetic fragments for designing drugs. They are involved in intra- and intermolecular reactions leading to the formation of various piperidine derivatives: substituted piperidines, spiropiperidines, condensed piperidines, and piperidinones .Physical And Chemical Properties Analysis
4-Methyl-4-phenylpiperidine is a liquid at room temperature . It has a molecular weight of 175.27 . The InChI code for this compound is 1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 .Wissenschaftliche Forschungsanwendungen
Conformational Studies and Analgesic Properties
A study conducted by Froimowitz (1982) explored the conformation of various 4-phenylpiperidine analgesics, including 4-Methyl-4-phenylpiperidine. The research focused on molecular mechanics to understand the preferred conformations of these compounds and their relation to analgesic potencies (Froimowitz, 1982).
Orientation in Quaternised Piperidines
Dorn, Katritzky, and Nesbit (1967) investigated the orientation of quaternised piperidines, including derivatives of 4-Methyl-4-phenylpiperidine. They used the lactone formation method to determine the isomer formation by equatorial approach (Dorn, Katritzky & Nesbit, 1967).
Development of Novel Analgesic and Anesthetic Agents
Kudzma et al. (1989) incorporated the 4-phenylpiperidine pharmacophore found in morphine into 4-anilidopiperidines related to fentanyl. This led to a new class of potent opioid analgesic and anesthetic agents, demonstrating the importance of 4-Methyl-4-phenylpiperidine in pharmaceutical research (Kudzma et al., 1989).
Sigma Receptor Ligands and Biological Profiles
Prezzavento et al. (2007) examined the biological profile of substituted 1-phenyl-2-cyclopropylmethylamines, which included variants of 4-Methyl-4-phenylpiperidine. These compounds showed high affinity for sigma receptor subtypes, highlighting their potential in neurological research (Prezzavento et al., 2007).
Neurotoxicity Studies
Mytilineou, Cohen, and Heikkila (1985) researched the neurotoxicity of 1-Methyl-4-phenylpyridine (MPP+) on dopaminergic neurons of embryonic rat midbrain in culture, providing insights into the effects of related compounds like 4-Methyl-4-phenylpiperidine (Mytilineou, Cohen & Heikkila, 1985).
Stereochemistry of Piperidines
Mcerlane and Casy (1972) explored the stereochemistry of 3-Methyl-4-phenylpiperidines derived from corresponding 4-Phenyl-4-piperidinols. Their work contributed to understanding the stereochemical aspects of these compounds (Mcerlane & Casy, 1972).
D4 Dopamine Receptor Agonists
Macchia et al. (2003) investigated N-n-propyl-3-aryl- and 3-cyclohexylpiperidines, including derivatives of 4-Methyl-4-phenylpiperidine. These compounds were found to be partial agonists at the D4 dopamine receptor, important for cognitive functions and emotional states (Macchia et al., 2003).
Molecular Rearrangement and Elimination Studies
Iorio and Miraglia (1971) studied the behavior of 4-α-hydroxyalkyl-4-phenylpiperidines under acidic conditions, contributing to the knowledge of molecular rearrangement and elimination in piperidines (Iorio & Miraglia, 1971).
Analgesic Activity of Piperidine Derivatives
Riley, Hale, and Wilson (1973) researched the analgesic activity of certain ring-methylated 4-propananilidopiperidines, providing valuable insights into the analgesic properties of 4-phenylpiperidine derivatives (Riley, Hale & Wilson, 1973).
Nociceptin Receptor Ligands
Ho et al. (2007) synthesized 4-hydroxy-4-phenylpiperidines as nociceptin receptor ligands, adding to the understanding of these compounds in nociception and potential antitussive applications (Ho et al., 2007).
Safety And Hazards
Zukünftige Richtungen
While specific future directions for 4-Methyl-4-phenylpiperidine are not mentioned in the search results, it’s worth noting that piperidine-containing compounds represent one of the most important synthetic medicinal blocks for drug construction . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Eigenschaften
IUPAC Name |
4-methyl-4-phenylpiperidine | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H17N/c1-12(7-9-13-10-8-12)11-5-3-2-4-6-11/h2-6,13H,7-10H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
WMZXPOYYJULZMD-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CCNCC1)C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H17N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50388527 | |
| Record name | 4-methyl-4-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
175.27 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
4-Methyl-4-phenylpiperidine | |
CAS RN |
160132-91-2 | |
| Record name | 4-methyl-4-phenylpiperidine | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50388527 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 4-methyl-4-phenylpiperidine | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/information-on-chemicals | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details







Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

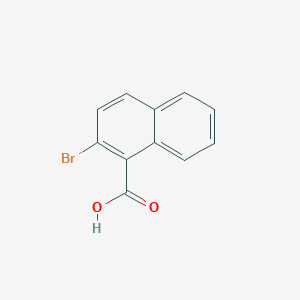
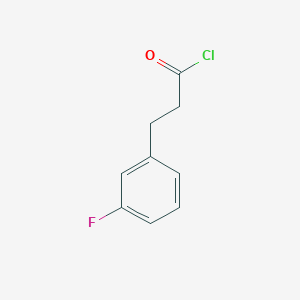
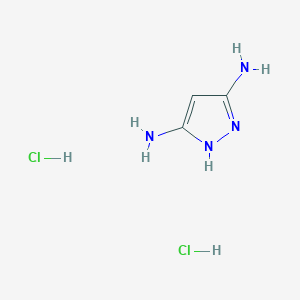
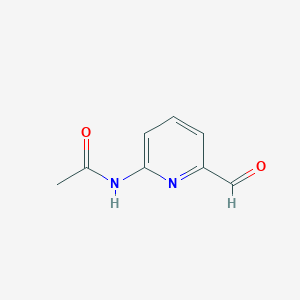
![6-amino-2-[[(E)-(3-formylphenyl)methylideneamino]carbamoylamino]-1,3-dioxobenzo[de]isoquinoline-5,8-disulfonic acid](/img/structure/B175372.png)
![(3,4-dihydro-2H-pyrano[2,3-b]pyridin-2-yl)methanamine](/img/structure/B175374.png)

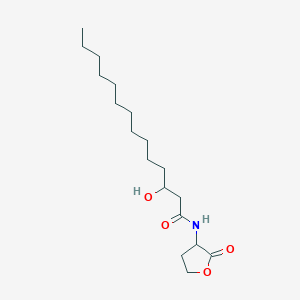
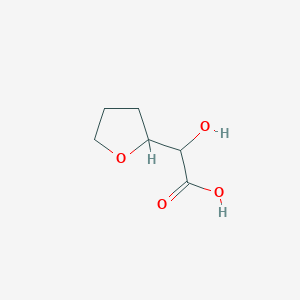
![2-Mercaptobenzo[D]oxazole-4-carboxylic acid](/img/structure/B175391.png)
